molecular formula C20H21N3O5S B2864766 2-(3,4-dimethoxyphenyl)-N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 476462-23-4

2-(3,4-dimethoxyphenyl)-N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2864766
CAS RN: 476462-23-4
M. Wt: 415.46
InChI Key: BAMGMCZUPNLOTE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains two phenyl rings, both substituted with methoxy groups, and a thiadiazole ring. It’s likely to be a derivative of compounds like 2-(3,4-dimethoxyphenyl)ethanamine and 3-(2,5-dimethoxyphenyl)propanoic acid , which are known compounds with documented properties.

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Approaches

Thiadiazole derivatives are synthesized through various chemical reactions, including carbodiimide condensation and reactions with nitrogenated nucleophiles, showcasing the versatility of thiadiazole chemistry in generating diverse compounds for potential applications in medicinal chemistry and materials science (Yu et al., 2014); (Caram et al., 2003).

Crystal Structure

The detailed crystallographic analysis of thiadiazole derivatives provides insights into their molecular geometry, intermolecular interactions, and potential for forming stable crystalline structures, which is fundamental for the development of new materials and drug molecules (Boechat et al., 2011).

Anticancer Activity

Novel Antitumor Agents

A significant body of research on thiadiazole derivatives focuses on their anticancer activity, with several compounds showing promising results against various cancer cell lines. These studies highlight the potential of thiadiazole derivatives in the development of new anticancer therapies (Yurttaş et al., 2015); (Abumelha, 2021).

Anti-inflammatory and Analgesic Properties

Pharmacological Evaluation

Thiadiazole derivatives have been evaluated for their anti-inflammatory and analgesic properties, suggesting their utility in developing new treatments for inflammatory and pain-related conditions (Shkair et al., 2016).

Optoelectronic Applications

Polythiophenes and Electronic Properties

The incorporation of thiadiazole units into polythiophenes demonstrates the potential of these derivatives in optoelectronic applications, offering insights into the design of materials with desirable electronic and optical properties (Camurlu & Guven, 2015).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5S/c1-25-13-6-8-15(26-2)14(11-13)19-22-23-20(29-19)21-18(24)10-12-5-7-16(27-3)17(9-12)28-4/h5-9,11H,10H2,1-4H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMGMCZUPNLOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C(S2)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide

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